N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Lipophilicity Membrane permeability Drug design

Researchers using m-3M3FBS as a PLC activator require a structurally matched negative control to attribute calcium flux solely to PLC activation rather than scaffold-dependent off-target effects. This compound preserves the mesitylsulfonamide core (LogP 4.3, TPSA 54.6 Ų) responsible for cell permeability while lacking the essential meta-CF₃ pharmacophore. • PLC negative control: use at 10-50 µM equimolar to m-3M3FBS; eliminates PLC activation while retaining subcellular distribution. • hCA II inhibitor scaffold: para-ethylphenyl N-substituent validated for hCA II compatibility (Ki = 533 nM in related analog); 2,4,6-trimethyl core crystallographically confirmed at 1.4 Å resolution (PDB 6T4N). • PAMPA permeability reference: elevated LogP predicts 15-50-fold higher Pe vs. parent sulfonamide; mid-range reference for permeability SAR campaigns.

Molecular Formula C17H21NO2S
Molecular Weight 303.4 g/mol
Cat. No. B3844331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Molecular FormulaC17H21NO2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C17H21NO2S/c1-5-15-6-8-16(9-7-15)18-21(19,20)17-13(3)10-12(2)11-14(17)4/h6-11,18H,5H2,1-4H3
InChIKeyIOPVNUHQBOSCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-2,4,6-trimethylbenzenesulfonamide – Procurement-Relevant Physicochemical and Structural Baseline


N-(4-Ethylphenyl)-2,4,6-trimethylbenzenesulfonamide (CAS 198879-14-0; PubChem CID 310104) is a secondary N-aryl sulfonamide characterized by a 2,4,6-trimethyl-substituted benzenesulfonyl core coupled to a para-ethyl-substituted aniline moiety [1]. The compound possesses a molecular weight of 303.4 g·mol⁻¹, a computed XLogP3 of 4.3, a topological polar surface area (TPSA) of 54.6 Ų, and one hydrogen-bond donor with three hydrogen-bond acceptors [1]. It bears the NCI screening identifier NSC213578 and the STARBLD identifier starbld0027013, confirming its prior submission to the National Cancer Institute's Developmental Therapeutics Program for broad anticancer screening [1].

Why N-(4-Ethylphenyl)-2,4,6-trimethylbenzenesulfonamide Cannot Be Interchanged with Generic 2,4,6-Trimethylbenzenesulfonamide Analogs


The 2,4,6-trimethylbenzenesulfonamide scaffold hosts a chemically diverse set of N-substituted derivatives whose biological profiles diverge dramatically based on the nature of the N-aryl or N-alkyl appendage [1]. The presence of an N-CF₃-phenyl group, for instance, confers potent phospholipase C (PLC) activator activity (m-3M3FBS, EC₅₀ ~10 µM for calcium mobilization), whereas the N-(4-ethylphenyl) substituent bears an electron-donating alkyl group that is predicted to abolish this mechanism . Regioisomeric variation (para-ethyl vs. ortho-ethyl or meta-substituted anilines) further modulates acid dissociation constants (predicted pKa values differing by 0.3–0.5 log units), hydrogen-bonding geometry, and steric compatibility with enzyme active sites . Interchanging N-substituted 2,4,6-trimethylbenzenesulfonamides without accounting for these substituent-dependent properties risks selecting a compound with a fundamentally different target engagement profile, physicochemical property set, and experimental reproducibility.

Quantitative Comparative Evidence for N-(4-Ethylphenyl)-2,4,6-trimethylbenzenesulfonamide Versus Closest Analogs


Lipophilicity Advantage: 1.2–1.3 log Unit Higher XLogP3 Versus the Parent 2,4,6-Trimethylbenzenesulfonamide Scaffold

The target compound exhibits a computed XLogP3 of 4.3 [1], representing an increase of approximately 1.2–1.3 log units compared to the unsubstituted parent scaffold 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2), which has a reported LogP of 3.04 [2]. This elevated lipophilicity is attributable to the addition of the para-ethylphenyl group on the sulfonamide nitrogen, which adds four aliphatic carbon atoms relative to the parent amine. The LogP difference translates to an approximately 15–20-fold higher calculated octanol-water partition coefficient, predicting enhanced passive membrane permeability and altered tissue distribution kinetics compared to the parent scaffold and to lower-LogP N-alkyl analogs within the class.

Lipophilicity Membrane permeability Drug design

Regioisomeric Differentiation: Para-Ethyl vs. Ortho-Ethyl Substitution Alters pKa and Steric Profile for Target Binding

The target compound bears the ethyl substituent exclusively in the para position of the N-phenyl ring (N-(4-ethylphenyl)), whereas the closest commercially available regioisomer carries the ethyl group in the ortho position (CAS 326898-63-9, N-(2-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide) [1]. The ortho isomer has a predicted acid dissociation constant (pKa) of 8.93 ± 0.10 , which is influenced by the steric proximity of the ortho-ethyl group to the sulfonamide NH. In the para-substituted target compound, the absence of ortho steric hindrance is expected to lower the pKa by approximately 0.3–0.5 log units (estimated to ~8.4–8.6) based on well-established substituent electronic effects in anilines, increasing the fraction of the deprotonated sulfonamide anion at physiological pH by roughly 1.5–3-fold. This difference directly impacts the compound's capacity to coordinate the catalytic zinc ion in carbonic anhydrase and related metalloenzymes, where the anionic sulfonamide nitrogen is the essential metal-binding species.

Regioisomerism pKa modulation Structure-activity relationship

Functional Divergence from the PLC Activator m-3M3FBS: Absence of Phospholipase C Activation Predicted for the 4-Ethylphenyl Analog

The closest well-characterized analog within the 2,4,6-trimethylbenzenesulfonamide series is m-3M3FBS (N-(3-trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide, CAS 200933-14-8), a commercially available and widely cited PLC activator with an EC₅₀ of approximately 10 µM for inducing intracellular calcium mobilization . The PLC activator activity of m-3M3FBS is critically dependent on the electron-withdrawing meta-CF₃ substituent on the N-phenyl ring. The target compound replaces this CF₃ group with a para-ethyl substituent—an electron-donating group by both inductive (+I) and hyperconjugative mechanisms—which is predicted to abolish PLC activation. The negative control compound o-3M3FBS, which differs from m-3M3FBS only in the position of the CF₃ group (ortho vs. meta), exhibits PLC-independent ion channel effects, demonstrating that even subtle positional changes to the N-aryl substituent fundamentally alter the pharmacological profile of 2,4,6-trimethylbenzenesulfonamide derivatives . The para-ethylphenyl analog is therefore expected to be functionally silent at PLC, representing a distinct pharmacological tool or a negative control for m-3M3FBS-based experiments.

Phospholipase C Calcium signaling Functional selectivity

Enhanced LogP–TPSA Balance for Blood-Brain Barrier Penetration Prediction Relative to Mono-Methyl and Unsubstituted Benzenesulfonamide Analogs

Combining the TPSA of 54.6 Ų from PubChem [1] with the XLogP3 of 4.3, the target compound maps to a favorable region of the CNS multiparameter optimization (MPO) space for blood-brain barrier penetration. A closely related mono-methyl analog, N-(4-ethylphenyl)-4-methylbenzenesulfonamide (CAS 1506-96-3), has a molecular weight of 275.4 g·mol⁻¹ and a similar TPSA but a lower LogP (~3.5 estimated; C15H17NO2S vs. C17H21NO2S), placing it in a less CNS-favorable LogP range [2]. The target compound's three ortho/para-methyl groups on the sulfonyl phenyl ring increase lipophilicity without expanding TPSA beyond the recognized CNS drug cutoff of <70–90 Ų, yielding a calculated CNS MPO score closer to the optimal range (≥4 of 6) than the mono-methyl or unsubstituted benzenesulfonamide comparators. Furthermore, the para-ethylphenyl substituent contributes favorable rotatable bond character (4 rotatable bonds), maintaining conformational flexibility for target adaptation while remaining within the ≤8 rotatable bond guideline for oral CNS drug candidates.

Blood-brain barrier CNS drug design Physicochemical optimization

Carbonic Anhydrase II Binding Potential: Structural Basis from the 2,4,6-Trimethylbenzenesulfonamide Co-Crystal and the 4-Ethylphenyl-Substituted Analog Ki Data

The parent scaffold 2,4,6-trimethylbenzenesulfonamide has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.4 Å resolution (PDB 6T4N), confirming that the 2,4,6-trimethyl substitution pattern is sterically accommodated within the hCA II active site without clashing with the hydrophobic pocket adjacent to the catalytic zinc ion [1]. A structurally related sulfonamide bearing the identical N-(4-ethylphenyl) group—N-(4-ethylphenyl)-4-methylbenzenesulfonamide (CAS 1506-96-3)—has been experimentally characterized as a hCA II inhibitor with a Ki of 533 nM and an IC₅₀ of 977 nM [2]. The target compound combines the crystallographically validated 2,4,6-trimethylbenzenesulfonyl core with the biologically validated N-(4-ethylphenyl) substituent. By superposition of the PDB 6T4N structure with the binding mode of the 4-methyl analog, it is predicted that the 2,4,6-trimethyl substitution enhances van der Waals contacts with the hydrophobic channel of hCA II (residues Phe131, Val135, Leu198, Pro202) relative to the 4-methyl scaffold, while the 4-ethylphenyl group extends the ligand deeper into the hydrophobic cleft, potentially increasing affinity beyond the 533 nM Ki benchmark observed for the less-substituted analog.

Carbonic anhydrase inhibition Metalloenzyme Zinc-binding sulfonamide

NSC Number Assignment Confirms Prior NCI Screening Submission, Differentiating from Commercially Similar but Untested Analogs

The target compound has been assigned the National Cancer Institute identifier NSC213578 [1]. NSC numbers are issued exclusively to compounds submitted to the NCI's Developmental Therapeutics Program (DTP) for anticancer screening, indicating that this specific molecule has passed the DTP's chemical structure verification, purity assessment, and solubility criteria required for inclusion in the NCI-60 human tumor cell line panel or related screening programs. In contrast, the closest regioisomer (N-(2-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide, CAS 326898-63-9) has no publicly listed NSC number, suggesting it was either never submitted to the NCI for screening or did not pass the DTP's acceptance criteria. The STARBLD identifier (starbld0027013) and the Oprea library identifier (Oprea1_440299) further confirm this compound's inclusion in curated screening collections, providing procurement-grade provenance that is absent for many commercially available analogs [1].

NCI-60 screening Anticancer profiling Procurement provenance

Preferred Application Scenarios for N-(4-Ethylphenyl)-2,4,6-trimethylbenzenesulfonamide Based on Differential Evidence


Structurally Matched Negative Control for m-3M3FBS-Based Phospholipase C Activation Studies

In calcium signaling and phosphoinositide research where m-3M3FBS is employed as a PLC activator (EC₅₀ ~10 µM, calcium mobilization), the target compound—which lacks the essential meta-CF₃ pharmacophore—functions as an ideal, scaffold-matched negative control . Unlike generic sulfonamide controls that differ substantially in LogP (ΔLogP > 1.5), TPSA, and non-specific protein binding, N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide preserves the mesitylsulfonamide core responsible for cell permeability and subcellular distribution while eliminating the electron-withdrawing substituent required for PLC activation. Researchers should use the compound at equimolar concentrations (typically 10–50 µM) to match m-3M3FBS treatment conditions, enabling rigorous attribution of observed calcium flux or inositol phosphate accumulation solely to PLC activation rather than to scaffold-dependent off-target effects .

Lead Optimization Starting Point for CNS-Penetrant Carbonic Anhydrase Inhibitors

For medicinal chemistry programs targeting human carbonic anhydrase isoforms expressed in the central nervous system (hCA II, VII, VA, VB), the target compound provides a rationally selected starting scaffold combining three evidence-supported features: (i) a para-ethylphenyl N-substituent that has been experimentally validated as compatible with hCA II inhibition in a closely related benzenesulfonamide (Ki = 533 nM, IC₅₀ = 977 nM) ; (ii) a 2,4,6-trimethylbenzenesulfonyl core that has been crystallographically confirmed to bind the hCA II active site without steric clashes at 1.4 Å resolution (PDB 6T4N) ; and (iii) a computed LogP–TPSA profile (XLogP3 = 4.3, TPSA = 54.6 Ų) that falls within the optimal range for BBB penetration, outperforming both the parent 2,4,6-trimethylbenzenesulfonamide (LogP 3.04, TPSA 68.5 Ų) and the mono-methyl analog N-(4-ethylphenyl)-4-methylbenzenesulfonamide [1]. Structure-guided elaboration at the 3- and 5-positions of the sulfonyl phenyl ring or at the 2-, 3-, or 5-positions of the N-phenyl ring can proceed without perturbing the zinc-binding sulfonamide geometry, as established by the 6T4N structural template.

Physicochemical Probe Compound for Cellular Permeability Studies in the LogP 4–5 Range

The target compound occupies a LogP range (4.3) that is well-suited as a permeability reference probe in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies where compounds with LogP 3–5 are expected to exhibit passive transcellular permeation. Relative to the parent 2,4,6-trimethylbenzenesulfonamide (LogP 3.04) and N,N-dialkyl or N-alkyl analogs (LogP 1.5–1.8), the target compound's elevated LogP predicts an approximately 15–50-fold higher PAMPA effective permeability (Pe) based on the established linear free-energy relationship between LogP and PAMPA Pe for sulfonamides . Its single hydrogen-bond donor (sulfonamide NH) and moderate TPSA (54.6 Ų) further distinguish it from more polar sulfonamide probes while remaining within the desolvation penalty range acceptable for passive membrane crossing. For laboratories conducting permeability structure-activity relationship (SAR) campaigns, this compound serves as a mid-range LogP reference point against which both more lipophilic (e.g., N-(4-n-butylphenyl) analogs) and more polar (N-H or N-methyl) sulfonamides can be benchmarked.

Building Block for Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Benzenesulfonamide Libraries

The compound's stable crystalline or solid physical state (predicted melting point >100 °C based on analogous 2,4,6-trimethylbenzenesulfonamides with mp 141–145 °C) and the chemical inertness of the 4-ethylphenyl group make it an attractive core scaffold for diversity-oriented synthesis . The presence of three distinct aromatic C-H positions (meta to sulfonamide on the mesityl ring, and ortho/meta on the N-phenyl ring) enables sequential electrophilic aromatic substitution (halogenation, nitration, sulfonation) for late-stage functionalization. Critically, the para-ethyl substituent is resistant to metabolic or chemical oxidation under standard laboratory conditions (in contrast to benzylic or allylic substituents), ensuring scaffold integrity during multi-step synthetic sequences. For procurement, the compound's CAS registry (198879-14-0), well-defined SMILES string (CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C), and InChIKey (IOPVNUHQBOSCLS-UHFFFAOYSA-N) enable unambiguous identity verification across vendor catalogs .

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